DRF-1042

Übersicht

Beschreibung

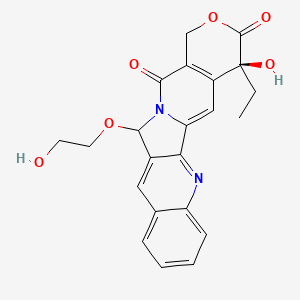

DRF-1042 ist ein Camptothecin-Analogon mit signifikanter Antikrebsaktivität. Es ist eine oral verabreichte Verbindung, die die DNA-Topoisomerase I inhibiert, ein Enzym, das für die DNA-Replikation und -Transkription von entscheidender Bedeutung ist. Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere gegen solide Tumoren wie Prostata- und Darmkrebs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DRF-1042 wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Camptothecin ausgehen. Diese Modifikation führt ein zusätzliches chirales Zentrum ein, wodurch this compound ein Diastereomerengemisch von 20 (S), 5 ® und 20 (S), 5 (S) in einem ungefähren Verhältnis von 1:1 ergibt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um die gewünschten Diastereomere zu trennen und alle Verunreinigungen zu entfernen. Das Endprodukt wird als stabile Lactonform erhalten, die für seine biologische Aktivität entscheidend ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten haben.

Reduktion: Reduktionsreaktionen können den Lactonring modifizieren, was die Stabilität und Aktivität der Verbindung beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Camptothecin-Analoga mit Modifikationen an der 5-Position. Diese Analoga werden auf ihre Antikrebsaktivität und Stabilität untersucht .

Analyse Chemischer Reaktionen

Types of Reactions

DRF-1042 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include various camptothecin analogs with modifications at the 5-position. These analogs are evaluated for their anticancer activity and stability .

Wissenschaftliche Forschungsanwendungen

DRF-1042 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Camptothecin-Analoga zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle der DNA-Topoisomerase I in zellulären Prozessen zu untersuchen.

Medizin: this compound wird in präklinischen und klinischen Studien auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten, einschließlich derer, die gegen konventionelle Therapien resistent sind, untersucht.

Industrie: Die Stabilität und Aktivität der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Antikrebsmittel

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die DNA-Topoisomerase I inhibiert. Dieses Enzym ist dafür verantwortlich, die Torsionsspannung in der DNA während der Replikation und Transkription zu lösen, indem es vorübergehende Einzelstrangbrüche erzeugt. This compound stabilisiert den Topoisomerase-I-DNA-Spaltungskomplex und verhindert die erneute Verknüpfung des DNA-Strangs. Dies führt zur Anhäufung von DNA-Brüchen, was letztendlich zum Zelltod führt. Die einzigartige Struktur der Verbindung, mit einem zusätzlichen chiralen Zentrum, trägt zu ihrer überlegenen Lactonstabilität und Antikrebsaktivität bei .

Wirkmechanismus

DRF-1042 exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound’s unique structure, with an additional chiral center, contributes to its superior lactone stability and anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Camptothecin: Die Stammverbindung, von der DRF-1042 abgeleitet ist. Es inhibiert auch die DNA-Topoisomerase I, hat aber eine geringere Stabilität und eine höhere Toxizität.

Topotecan: Ein Camptothecin-Analogon, das klinisch zur Behandlung von Eierstockkrebs und kleinzelligem Lungenkrebs eingesetzt wird. Es hat ein anderes Substitutionsschema, was zu Variationen in der Aktivität und Toxizität führt.

Irinotecan: Ein weiteres Camptothecin-Analogon, das zur Behandlung von Darmkrebs eingesetzt wird. .

Einzigartigkeit von this compound

This compound ist aufgrund seines zusätzlichen chiralen Zentrums und seiner überlegenen Lactonstabilität einzigartig. Diese Merkmale tragen zu seiner verbesserten Antikrebsaktivität und reduzierten Toxizität im Vergleich zu anderen Camptothecin-Analoga bei. Die Fähigkeit der Verbindung, die DNA-Topoisomerase I effektiv zu inhibieren, selbst in multiresistenten Krebszelllinien, macht sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung .

Eigenschaften

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKLYHGHEFMDAP-IAXKEJLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200619-13-2 | |

| Record name | DRF-1042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRF-1042 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DRF-1042 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

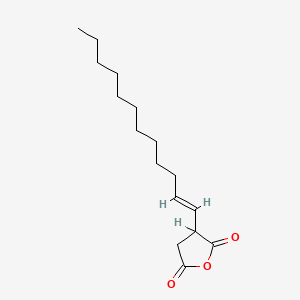

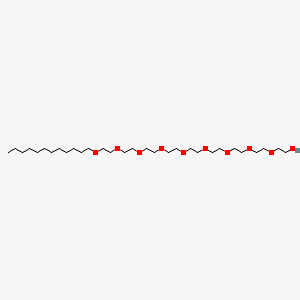

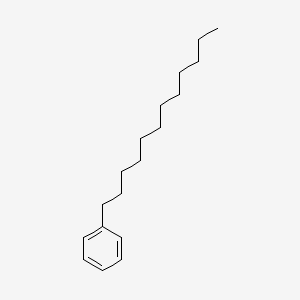

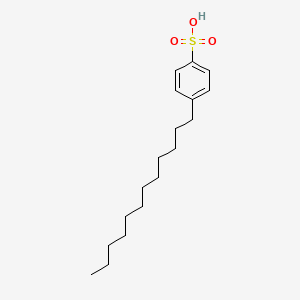

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.